1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine
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Overview
Description
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine can be achieved through several methods. One common approach involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and pharmacological properties.
Scientific Research Applications
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine include other isoquinoline derivatives, such as:
- 3,4-Dihydroisoquinolin-1(2H)-one
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethyl groups and the amine functionality can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,1,2-trimethyl-3,4-dihydroisoquinolin-6-amine |
InChI |
InChI=1S/C12H18N2/c1-12(2)11-5-4-10(13)8-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3 |
InChI Key |
PQQASDABPMOHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1C)C=C(C=C2)N)C |
Origin of Product |
United States |
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